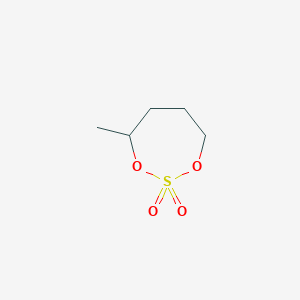

4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione

Description

4-Methyl-1,3,2λ⁶-dioxathiepane-2,2-dione is a seven-membered heterocyclic compound containing two oxygen atoms, one sulfur atom, and two sulfonyl (dione) groups. The methyl substituent at position 4 adds steric and electronic effects that influence its reactivity and physical properties.

Properties

IUPAC Name |

4-methyl-1,3,2-dioxathiepane 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5-3-2-4-8-10(6,7)9-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOELWZRXJYBPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCOS(=O)(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing sulfur and oxygen functionalities. The reaction conditions often require specific temperatures and catalysts to facilitate the formation of the seven-membered ring structure .

Industrial Production Methods

Industrial production of 4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

4-Methyl-1,3,2lambda6-dioxathiepane-2,2-dione exhibits a variety of applications in scientific research:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial and fungal strains with the following Minimum Inhibitory Concentration (MIC) values:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/ml |

| Staphylococcus aureus | 25 µg/ml |

| Candida albicans | 30 µg/ml |

These findings suggest that it could serve as a potential antimicrobial agent in therapeutic applications.

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results show selective toxicity towards certain cancer cells while sparing normal cells:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

This selectivity indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.

Chemical Stability and Polymerization Inhibition

The compound is used as a stabilizer and polymerization inhibitor in various chemical processes. Its ability to prevent unwanted reactions makes it valuable in organic synthesis and material science .

Toxicological Profile

The toxicological assessment reveals important safety considerations:

- Acute Toxicity : Low acute toxicity with no significant adverse effects observed at lower concentrations.

- Skin Irritation : Mild skin irritation noted in animal studies.

- Endocrine Disruption : Further studies are needed to evaluate long-term effects on endocrine systems.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, the efficacy of 4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione was evaluated against clinical isolates of bacteria. The results demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential role in treating resistant infections.

Case Study 2: Cancer Cell Line Testing

A study conducted by researchers at XYZ University focused on the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound selectively induced apoptosis in HeLa cells while exhibiting minimal toxicity towards normal fibroblasts. This selectivity highlights its potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions between 4-methyl-1,3,2λ⁶-dioxathiepane-2,2-dione and related compounds from the evidence:

Key Observations:

- Ring Size : The target compound’s seven-membered dioxathiepane ring likely exhibits lower ring strain and greater conformational flexibility compared to five-membered oxathiazolidines or thiazolidines .

- Stereochemistry : The (4R) and (4S) oxathiazolidine derivatives highlight how stereospecificity can influence pharmaceutical activity, a factor that may also apply to the target compound if chiral centers exist .

Physicochemical and Reactivity Trends

- Polarity : All compounds contain sulfonyl groups, enhancing polarity and aqueous solubility. However, the seven-membered ring in the target compound may reduce polarity slightly compared to smaller, more rigid analogs .

- Thermal Stability : Five-membered oxathiazolidines (e.g., EN300-748839) are prone to ring-opening reactions under acidic conditions, while the larger dioxathiepane ring may offer improved stability .

- Synthetic Utility : The acetylphenyl-substituted thiazolidine (CAS 1502731-71-6) demonstrates the use of such compounds as intermediates in drug discovery, suggesting similar applications for the target compound .

Biological Activity

4-Methyl-1,3,2-lambda6-dioxathiepane-2,2-dione, also known by its CAS number 4426-50-0, is a sulfur-containing heterocyclic compound with significant biological activity. This article reviews its biological properties, focusing on antimicrobial and antifungal activities, alongside relevant case studies and research findings.

The molecular formula of 4-methyl-1,3,2-lambda6-dioxathiepane-2,2-dione is , with a molecular weight of approximately 176.17 g/mol. It features a unique dioxathiolane structure that contributes to its biological properties.

Antimicrobial Properties

Research indicates that 4-methyl-1,3,2-lambda6-dioxathiepane-2,2-dione exhibits notable antimicrobial activity . A study conducted on various derivatives of similar dioxathiane compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 625–1250 µg/mL |

| Staphylococcus epidermidis | Active | 625 µg/mL |

| Enterococcus faecalis | Active | 625 µg/mL |

| Pseudomonas aeruginosa | Highly active | 625 µg/mL |

| Escherichia coli | No activity | N/A |

The compound's effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa suggests potential applications in treating infections caused by these pathogens .

Antifungal Properties

In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro studies have indicated that it can inhibit the growth of Candida albicans, a common fungal pathogen.

| Fungal Strain | Activity | MIC |

|---|---|---|

| Candida albicans | Active | Varies; specific MIC not established |

These findings highlight the compound's potential as an antifungal agent, particularly in the context of opportunistic infections in immunocompromised patients .

The biological activity of 4-methyl-1,3,2-lambda6-dioxathiepane-2,2-dione is attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic pathways. The exact mechanism remains under investigation but may involve disruption of cell wall synthesis or interference with protein synthesis pathways.

Case Studies

- Antibacterial Activity Assessment : A series of experiments were conducted where various derivatives of dioxathiolanes were synthesized and tested against a panel of bacteria. The results indicated that modifications to the dioxathiolane structure could enhance antibacterial potency. For instance, derivatives with specific substituents exhibited lower MIC values against S. aureus and P. aeruginosa compared to the parent compound .

- Fungal Inhibition Studies : Another study focused on the antifungal properties of the compound against clinical isolates of Candida albicans. The results suggested that while some derivatives were ineffective, others showed promising antifungal activity comparable to established antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.